3-Chloro-10H-phenothiazine
Overview
Description
Synthesis Analysis
The synthesis of phenothiazine derivatives is a topic of interest in the field of organic chemistry. Paper describes the synthesis of a series of azetidine-1-carboxamide derivatives starting from phenothiazine. The process involves the reaction of phenothiazine with chloropropyl bromide, followed by subsequent reactions to yield the desired compounds. Similarly, paper discusses the synthesis of a phenothiazine derivative using a chlorination reaction with phosphorus oxychloride, achieving a high yield of over 90%. These studies demonstrate the reactivity of phenothiazine and its derivatives in various synthetic routes, which could be applied to the synthesis of 3-Chloro-10H-phenothiazine.
Molecular Structure Analysis
The molecular structure of phenothiazine derivatives is crucial for understanding their chemical behavior. Paper uses spectroscopic methods and DFT calculations to investigate the structure of novel phenothiazine derivatives, revealing an equatorial position of the phenothiazine substituent and free rotation about the single bond linking heterocyclic units. This information is valuable for predicting the molecular conformation and reactivity of 3-Chloro-10H-phenothiazine.
Chemical Reactions Analysis
Phenothiazine derivatives undergo various chemical reactions that modify their electronic and physical properties. Paper describes the preparation of functionalized phenothiazine derivatives through reactions with acrolein diethyl acetal, followed by condensation with hydrazines to produce electroactive hydrazones. Paper explores the oxidation of 10H-phenothiazine to obtain radical cations and a dimeric structure. These studies highlight the versatility of phenothiazine derivatives in chemical transformations, which could be relevant for the reactivity of 3-Chloro-10H-phenothiazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure and substituents. Paper reports the fluorescence properties of the synthesized derivatives, characterized by large Stokes shifts. Paper discusses the electronic properties of dianilino substituted phenothiazines, noting their low oxidation potentials and semiquinone formation constants. These findings provide a foundation for understanding the properties of 3-Chloro-10H-phenothiazine, which may exhibit similar behavior due to its structural similarities.
Scientific Research Applications
Synthesis and Pharmaceutical Importance
3-Chloro-10H-phenothiazine derivatives have been explored for their pharmaceutical applications. A study by Sharma et al. (2012) details the synthesis of N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives from phenothiazine. These compounds demonstrated promising antibacterial, antifungal, and antitubercular activities, indicating their potential in pharmaceutical development (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Photovoltaic Applications
Phenothiazine, including 3-Chloro-10H-phenothiazine, has been utilized in photovoltaic applications, particularly in dye-sensitized solar cells (DSSCs). A study conducted by Buene et al. (2019) investigated the use of phenothiazine derivatives in DSSCs, revealing that specific configurations of the phenothiazine dye can lead to higher efficiency in solar energy conversion (Buene, Hagfeldt, & Hoff, 2019).
Anticancer Research
3-Chloro-10H-phenothiazine derivatives have shown potential in anticancer research. Ahmed et al. (2018) synthesized derivatives that exhibited significant activity against breast cancer cell lines, highlighting the compound's potential as a therapeutic agent in cancer treatment (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Antimicrobial Applications
Phenothiazine derivatives, including those with 3-Chloro-10H-phenothiazine, have been evaluated for their antimicrobial properties. A study by Ayuk et al. (2018) synthesized linear azo-phenothiazine derivatives, demonstrating their effectiveness against various microorganisms (Ayuk, Eze, Njokunwogbu, & Aronimo, 2018).
Semiconductor and Electronic Applications
The unique electronic properties of phenothiazine, including derivatives like 3-Chloro-10H-phenothiazine, have been explored in semiconductor research. For instance, the study by Gutmann and Netschey (1961) revealed chlorpromazine (a phenothiazine derivative) as a strong electron donor, indicating its potential in electronic applications (Gutmann & Netschey, 1961).
Safety And Hazards
Future Directions
Phenothiazines have a broad range of applications due to their easy chemical functionalization and intriguing chemical and physical properties . They have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . Further investigations of the properties of phenothiazines should be performed to encourage their use in endodontic clinical practice .
properties
IUPAC Name |
3-chloro-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVPRWTWNQSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061624 | |
Record name | 10H-Phenothiazine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-10H-phenothiazine | |
CAS RN |
1207-99-4 | |
Record name | 3-Chloro-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorophenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 3-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLOROPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAA2N1HWX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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